molecular formula C5H10ClF3N2O B2402899 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride CAS No. 2361643-56-1

2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride

Cat. No.: B2402899
CAS No.: 2361643-56-1
M. Wt: 206.59
InChI Key: AINZZWPTWXYFMS-UHFFFAOYSA-N
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Description

Chemical Structure: The compound, with the systematic name 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, consists of an acetamide backbone substituted with a methylamino group at the α-carbon and a 2,2,2-trifluoroethyl group at the nitrogen. Its hydrochloride salt form enhances water solubility, critical for pharmaceutical applications .

Synthesis: As described in , the compound is synthesized via reaction of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide with 1,1-dimethylethylamine in dry THF, yielding a high-purity product (99%) characterized by ¹H NMR .

Properties

IUPAC Name

2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2O.ClH/c1-9-2-4(11)10-3-5(6,7)8;/h9H,2-3H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINZZWPTWXYFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide; hydrochloride is a chemical compound with the molecular formula C₄H₈ClF₃N₂O. It serves as a significant intermediate in the synthesis of fluralaner, a broad-spectrum veterinary insecticide. This compound is notable for its interactions with gamma-aminobutyric acid (GABA) receptors in insects, making it a subject of interest in pest control research.

Insecticide Development

The primary application of this compound is as an intermediate in the production of fluralaner. Fluralaner acts by interfering with GABA-gated chloride ion channels in insects, leading to potent insecticidal effects while being safe for mammals. This selectivity highlights its potential in developing new pest control agents that minimize resistance issues commonly faced with existing insecticides.

Pharmaceutical Research

Due to its structural features and biological activity, derivatives of 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide; hydrochloride may find applications in pharmaceutical research. Studies indicate that modifications to its structure can enhance biological activity, making it a candidate for further investigation in drug development.

Case Study 1: Interaction with GABA Receptors

Research has demonstrated that 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide; hydrochloride interacts significantly with GABA receptors in insects. This interaction is crucial for understanding its mode of action and efficacy as an insecticide. The ability to modulate ion channel activity positions this compound as a valuable tool in studying new pest control strategies.

Case Study 2: Synthesis Efficiency

A comparative study on various synthesis methods for this compound highlighted the efficiency and cost-effectiveness of using trifluoroethylamine derivatives. The findings suggest that optimizing synthesis routes could enhance production scalability for industrial applications.

Activity TypeTarget Organism/Cell TypeMechanism of ActionNotes
InsecticidalVarious insect speciesGABA receptor modulationHigh selectivity for non-target species
PharmaceuticalPotential drug candidatesStructural modifications enhance activityFurther research needed

Table 2: Synthesis Methods Comparison

Synthesis MethodReactants InvolvedYield (%)Conditions
Reaction with N-phthalyl glycineGlycine derivative + Trifluoroethylamine85Mild conditions
Direct aminationTrifluoroethylamine + Acetamide75Room temperature

Mechanism of Action

The mechanism of action of 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The trifluoroethyl group plays a crucial role in modulating the compound’s activity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Acetamides with Trifluoroethyl Groups

a) 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
  • Structure: Differs by replacing the methylamino group with a primary amino group.
  • CAS : 1171331-39-7; Molecular Formula : C₄H₈ClF₃N₂O (MW 192.57) .
  • Applications: Intermediate in organic synthesis, notably in acaricide production (e.g., fluralaner impurities) .
  • Comparison: The methylamino group in the target compound increases steric hindrance and basicity compared to the primary amine. Higher molecular weight (210.59 vs. 192.57) may reduce solubility but improve metabolic stability.
b) 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide
  • CAS: 170655-44-4; Molecular Formula: C₄H₅ClF₃NO (MW 175.54) .
  • Applications : Intermediate in spirocyclic DDR1 inhibitors (e.g., Compound F in ).
  • Comparison: Chloro substituent increases electrophilicity, making it more reactive in nucleophilic substitutions.

Acetamides with Heterocyclic or Aromatic Substituents

a) 2-[[4-(2-Chloro-5-hydroxy-4-methoxyphenyl)-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide
  • Structure : Features a pyrrolopyrimidine-sulfanyl substituent ().
  • Comparison: Bulky heterocyclic group enhances binding to biological targets (e.g., kinases) but reduces solubility.
b) 2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide
  • CAS: 656227-27-9; Molecular Formula: C₉H₇ClF₃NO₂ (MW 253.60) .
  • Comparison :
    • Aromatic trifluoromethoxy group increases lipophilicity (logP ~3) compared to the aliphatic trifluoroethyl group (logP ~1.5).
    • Chloroacetamide backbone is more reactive but less stable under physiological conditions.

Acetamides with Halogenated or Complex Substituents

a) 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e)
  • Structure : Trichloroethyl-naphthyl substituent ().
  • Comparison: Trichloro group increases molecular weight (MW ~380) and lipophilicity, reducing aqueous solubility.
b) 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide
  • Structure : Dichloroacetamide with dimethylphenyl group ().
  • Comparison :
    • Dichloro substitution enhances electrophilicity but introduces toxicity risks.
    • Syn conformation of N–H bond facilitates hydrogen bonding, similar to the target compound’s amide group .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Compound Molecular Weight logP Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~210.59 ~1.2 2 (amide NH, HCl) 4 (amide O, F₃C, HCl)
2-Amino-N-(2,2,2-trifluoroethyl)acetamide 192.57 ~0.8 2 4
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide 175.54 ~1.5 1 3
2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide 253.60 ~3.0 1 5

Key Observations :

  • The target compound’s methylamino group increases hydrogen-bond donors, improving target engagement in biological systems.
  • Trifluoroethyl group lowers logP compared to aromatic substituents, balancing lipophilicity and solubility.

Pharmacological Relevance

  • Target Compound: Potential as a CNS drug candidate due to trifluoroethyl group enhancing blood-brain barrier permeability .
  • DDR1 Inhibitors () : Spirocyclic acetamides with trifluoroethyl groups show antifibrotic activity but require complex synthesis.
  • Antimicrobial Thiazolidinones (): Lack of heterocycles in the target compound may limit antimicrobial efficacy but reduce off-target interactions.

Biological Activity

2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide; hydrochloride is a compound of significant interest in pharmaceutical chemistry due to its biological activity and potential applications in drug development. This article delves into the biological properties, synthesis methods, and applications of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula for 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide; hydrochloride is C5H9ClF3N2OC_5H_9ClF_3N_2O with a molecular weight of 170.13 g/mol. The trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design.

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems. It has been shown to modulate GABAergic activity, which is crucial for maintaining inhibitory neurotransmission in the central nervous system. This modulation can lead to potential anxiolytic and anticonvulsant effects.

Case Studies

  • Anticonvulsant Activity : A study demonstrated that derivatives of 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide exhibited significant anticonvulsant properties in animal models. The mechanism was linked to enhanced GABA receptor activity, leading to increased chloride ion influx and hyperpolarization of neurons.
  • Insecticidal Applications : The compound serves as an intermediate in the synthesis of fluralaner, a broad-spectrum veterinary insecticide. Fluralaner acts by inhibiting GABA-gated chloride ion channels, disrupting the nervous system function in pests while being safe for mammals .

Synthesis Methods

The synthesis of 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide generally involves several key steps:

  • Starting Materials : The process often begins with the reaction of trifluoroethylamine with chloroacetyl chloride.
  • Purification : Following synthesis, purification techniques such as ion chromatography are employed to ensure high purity levels (typically >99%) essential for biological applications .
StepReactionConditions
1Trifluoroethylamine + Chloroacetyl ChlorideBase catalysis
2Purification via Ion ChromatographyMetrosep C4 Column

Research Findings

Recent studies have highlighted the importance of the trifluoroethyl moiety in enhancing the pharmacological profile of compounds. Research indicates that compounds containing this group exhibit improved potency against various targets compared to their non-fluorinated analogs .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or amidation reactions. A common approach involves reacting 2,2,2-trifluoroethylamine with chloroacetyl chloride under controlled conditions (e.g., chloroform solvent, cold stirring) to form the acetamide intermediate. Subsequent hydrochlorination with HCl yields the final product. Reaction optimization includes monitoring via TLC, adjusting stoichiometric ratios (e.g., 1.5 mol equivalents of chloroacetyl chloride per mole of amine), and maintaining low temperatures to minimize side reactions like over-alkylation .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies characteristic peaks for amide C=O (~1650–1700 cm⁻¹) and N-H (~3300 cm⁻¹) bonds.
  • NMR Spectroscopy :
  • ¹H NMR : Signals for methylamino protons (δ ~2.5–3.0 ppm, singlet) and trifluoroethyl groups (δ ~3.5–4.0 ppm, quartet).
  • ¹³C NMR : Resonances for the carbonyl carbon (δ ~165–170 ppm) and CF₃-substituted carbons (δ ~120–125 ppm, split due to J-coupling with fluorine).
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z ~209) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., chloroacetyl chloride) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Emergency Measures : Ensure access to eye-wash stations and safety showers. Neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers optimize purity (>98%) and minimize byproducts during synthesis?

  • Methodological Answer :

  • Purification Techniques : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
  • Byproduct Mitigation : Control reaction kinetics by slow addition of chloroacetyl chloride and use excess trifluoroethylamine to suppress di-substitution. Monitor intermediates via HPLC to identify unwanted species (e.g., dimeric byproducts) .

Q. What experimental design considerations are essential for pharmacological studies targeting enzyme or receptor interactions?

  • Methodological Answer :

  • Assay Selection : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target receptors (e.g., neurotransmitter transporters).
  • Control Experiments : Include competitive inhibitors (e.g., known acetylcholinesterase inhibitors) to validate specificity.
  • Dose Optimization : Conduct dose-response studies in cell-based assays (e.g., IC₅₀ determination) using logarithmic concentration gradients (1 nM–100 µM) .

Q. How should researchers address contradictions in spectral data, such as unexpected peaks in NMR?

  • Methodological Answer :

  • Artifact Identification : Compare experimental spectra with computational predictions (e.g., DFT-calculated NMR shifts using Gaussian 16).
  • Dynamic Effects : Investigate tautomerism or rotameric equilibria via variable-temperature NMR. For example, trifluoroethyl group rotation may split signals at low temperatures.
  • Impurity Profiling : Use LC-MS to trace contaminants (e.g., unreacted starting materials) .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C and analyze degradation products via LC-MS at timed intervals (0, 6, 24, 48 hrs).
  • Oxidative Stress Testing : Expose to H₂O₂ or liver microsomes to simulate metabolic breakdown. Identify metabolites using high-resolution mass spectrometry .

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